molecular formula C8H7N3O2S B1468463 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid CAS No. 1339794-46-5

2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid

Cat. No.: B1468463
CAS No.: 1339794-46-5
M. Wt: 209.23 g/mol
InChI Key: KQIUQXMIHFTCFH-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound that features a thiophene ring and a triazole ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . The presence of both thiophene and triazole rings in this compound suggests potential pharmacological and industrial applications.

Biochemical Analysis

Biochemical Properties

2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid plays a significant role in biochemical reactions, particularly as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is involved in the biosynthesis of prostaglandin E2 (PGE2), a compound that plays a role in inflammation and cancer. By inhibiting mPGES-1, this compound can potentially reduce inflammation and inhibit tumor growth .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it has been observed to induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cancer cells. This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of mPGES-1, thereby inhibiting its activity. This inhibition prevents the conversion of prostaglandin H2 to prostaglandin E2, reducing the levels of PGE2 in the body. Additionally, this compound may interact with other biomolecules, such as proteins and enzymes, to modulate their activity and influence gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity may decrease due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of mPGES-1 and persistent effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits mPGES-1 without causing significant toxicity. At higher doses, it may cause adverse effects, such as liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis of prostaglandins. It interacts with enzymes such as mPGES-1 and cyclooxygenase-2 (COX-2), which are involved in the conversion of arachidonic acid to prostaglandins. This compound may also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. The compound may be transported across cell membranes via specific transporters, allowing it to reach its target sites within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in inhibiting mPGES-1 and other targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of thiophene-2-carboxylic acid hydrazide with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

2-(3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.

    1H-1,2,4-Triazole-3-carboxylic acid: A triazole derivative with comparable biological activities.

    2-(Thiophen-2-yl)acetic acid: Another thiophene-based compound with similar reactivity.

Uniqueness

2-(3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is unique due to the combination of thiophene and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c12-7(13)4-6-9-8(11-10-6)5-2-1-3-14-5/h1-3H,4H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIUQXMIHFTCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid
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2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid
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2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid
Reactant of Route 6
2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid

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